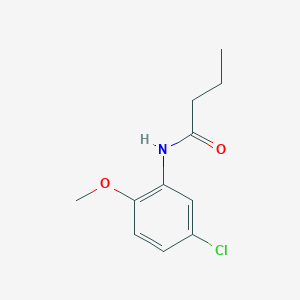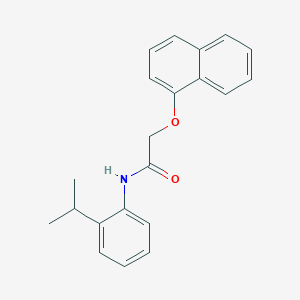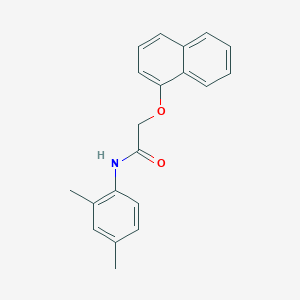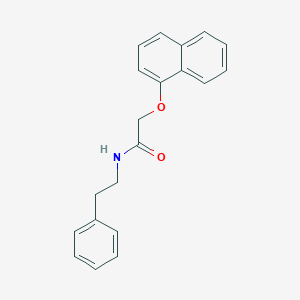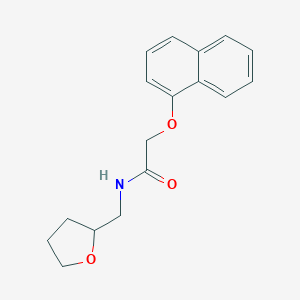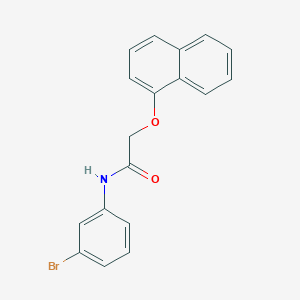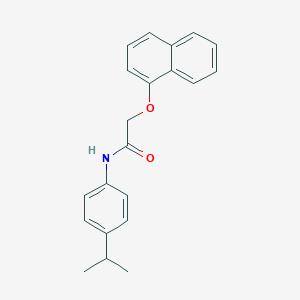
5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is also known as CI-994. The compound has been found to have potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide involves the inhibition of HDAC enzymes. HDAC enzymes are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC enzymes, 5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide can increase the acetylation of histone proteins, leading to the activation of gene transcription. This can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to anti-cancer effects.
Biochemical and Physiological Effects:
5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, the compound has been found to have anti-inflammatory and anti-angiogenic effects. It has also been found to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide in lab experiments is its well-established synthesis method, which allows for the production of the compound in high yields with good purity. The compound has also been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of the compound. Another area of research is the investigation of the compound's potential therapeutic effects in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the compound's potential as a drug candidate for clinical use should be further explored.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,5-dimethylaniline in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain the final compound. The synthesis method has been well-established, and the compound can be obtained in high yields with good purity.
Applications De Recherche Scientifique
5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-cancer activity by inhibiting histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. The compound has also been found to have neuroprotective effects in animal models of neurodegenerative disorders, such as Parkinson's disease.
Propriétés
Formule moléculaire |
C16H16ClNO2 |
|---|---|
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
5-chloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-5-11(2)14(8-10)18-16(19)13-9-12(17)6-7-15(13)20-3/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
QILQUPWYEXCZPG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



